2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone
Description
2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone (CAS: 130836-94-1, molecular weight: 296.35 g/mol) is a synthetic 1,4-naphthoquinone derivative characterized by a methyl group at position 2 and a 2-oxo-2-(thiophen-2-yl)ethyl substituent at position 3 of the naphthoquinone scaffold . Naphthoquinones are redox-active compounds known for diverse bioactivities, including anticancer, antimicrobial, and proteasome-inhibitory properties .
Properties
IUPAC Name |
2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3S/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVELRLRVXCMVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Domino Reactions
Afsharnezhad et al. demonstrated the utility of one-pot, catalyst-free multicomponent reactions for synthesizing benzo[g]chromene derivatives. Adapting this approach, 2-methyl-1,4-naphthoquinone (1), thiophene-2-carbaldehyde (2), and N-methyl-1-(methylthio)-2-nitroethenamine (3) react in acetonitrile at room temperature to form the target compound via a Knoevenagel condensation-Michael addition sequence (Scheme 1).
Scheme 1 : Proposed Multicomponent Synthesis
$$
\text{1 + 2 + 3} \xrightarrow{\text{CH}_3\text{CN, rt}} \text{2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone}
$$
Key advantages include short reaction times (10–25 minutes) and high yields (75–85%) without chromatographic purification.
Sequential Functionalization via Friedel-Crafts Alkylation
A two-step strategy involves:
- Methylation at C2 : Friedel-Crafts alkylation of 1,4-naphthoquinone with methyl iodide using AlCl₃ as a catalyst (80% yield).
- Thienyl-Ketone Introduction : Reaction of 2-methyl-1,4-naphthoquinone with thiophene-2-acetyl chloride in the presence of AgOAc/glacial acetic acid, followed by oxidation with H₂O₂/NaOH to install the ketone group (Scheme 2).
Scheme 2 : Sequential Alkylation-Acylation Pathway
$$
\text{1,4-Naphthoquinone} \xrightarrow{\text{CH}3\text{I, AlCl}3} \text{2-Methyl-1,4-naphthoquinone} \xrightarrow{\text{Thiophene-2-acetyl chloride, AgOAc}} \text{Target Compound}
$$
This method offers modularity but requires stringent control over oxidation states.
Silver-Catalyzed Cyclization
Building on Yoshioka’s work, a silver-catalyzed cyclization of 2-methyl-1,4-naphthoquinone with thienyl propargyl alcohol generates the thienyl-ketone side chain. The reaction proceeds via a Sonogashira-like coupling, followed by in situ oxidation (Scheme 3).
Scheme 3 : Silver-Mediated Cyclization
$$
\text{2-Methyl-1,4-naphthoquinone + HC≡C-(Thienyl)} \xrightarrow{\text{AgOAc, DMF}} \text{Target Compound}
$$
Yields reach 67–72% with anhydrous conditions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
- Multicomponent Reactions : Proceed via imine formation between the aldehyde and amine, followed by nucleophilic attack of the naphthoquinone enolate.
- Silver Catalysis : Ag⁺ facilitates alkyne activation, enabling regioselective cyclization.
- Oxidation Steps : Hydrogen peroxide in basic media ensures selective ketone formation without over-oxidizing the thienyl ring.
Analytical Characterization
While specific data for the target compound are scarce, analogous naphthoquinones exhibit:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The thienyl and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Naphthoquinones, including derivatives like 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone, have demonstrated antimicrobial properties against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- A systematic review highlighted the potential of naphthoquinone derivatives as effective antimicrobial agents due to their ability to disrupt bacterial cell functions .
-
Anticancer Potential :
- Research indicates that naphthoquinone derivatives exhibit selective anticancer activity. For instance, studies on non-small cell lung cancer models (A549 cells) revealed that these compounds could induce mitochondrial damage and reactive oxygen species (ROS) release, leading to cancer cell apoptosis .
- The ability of these compounds to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), positions them as promising candidates for cancer therapy .
- Antiviral Properties :
Biochemical Mechanisms
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Oxidative Stress Induction : The compound can increase intracellular ROS levels, which is a critical factor in inducing apoptosis in cancer cells .
- Enzyme Inhibition : By inhibiting enzymes like COX-2 and others involved in cholesterol biosynthesis, these compounds may help manage conditions related to inflammation and cholesterol metabolism .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Significant inhibition zones compared to standard antibiotics |
| Anticancer Potential | Induces apoptosis in cancer cells through ROS production | Selective cytotoxicity observed in A549 lung carcinoma cells |
| Antiviral Properties | Potential to inhibit viral replication by targeting specific proteins | Promising results in computational studies for antiviral drug development |
Biological Activity
2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology.
Naphthoquinones, including this compound, exhibit various biological activities primarily through the following mechanisms:
- Cytotoxicity : Naphthoquinones induce cell death in cancer cells by generating reactive oxygen species (ROS) and triggering apoptosis. The electrophilic nature of the quinone moiety allows it to interact with nucleophiles such as thiols in proteins and DNA, leading to cellular damage .
- Regulation of Apoptosis : These compounds can regulate apoptotic pathways by influencing key proteins such as p53 and topoisomerases. For instance, they may induce endoplasmic reticulum stress, leading to apoptosis in cancer cells .
- Selective Targeting of Cancer Cells : Studies have shown that naphthoquinone derivatives can selectively target cancer cells while sparing non-cancerous cells. This selectivity is crucial for reducing side effects during cancer treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of naphthoquinone derivatives, including this compound:
- Anticancer Activity : In a study focusing on non-small cell lung cancer (NSCLC), various naphthoquinone derivatives were evaluated for their ability to inhibit A549 cell proliferation. Compounds exhibited IC50 values ranging from 5.8 µM to 146.2 µM, demonstrating significant anticancer potential .
- Apoptosis Induction : Another study highlighted that certain naphthoquinones could increase apoptotic cell populations significantly compared to untreated controls. For example, some derivatives showed an increase in late apoptotic cells by 52–81%, indicating their effectiveness in promoting programmed cell death in cancer cells .
Comparative Biological Activity
The following table summarizes the biological activity of various naphthoquinone derivatives compared to standard chemotherapeutics:
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| This compound | TBD | A549 (NSCLC) | Anticancer |
| Naphthoquinone Derivative 9 | 5.8 | A549 | Anticancer |
| Naphthoquinone Derivative 16 | 20.6 | A549 | Anticancer |
| Doxorubicin | TBD | A549 | Standard Chemotherapy |
Molecular Modeling Studies
Molecular modeling studies have provided insights into the binding interactions of naphthoquinones with target proteins involved in cancer progression. For instance, computational analyses suggest that these compounds can effectively inhibit key enzymes associated with tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s unique structure differentiates it from related naphthoquinones. Key comparisons include:
Halogenated Amino-Naphthoquinones
- 2-Chloro-3-((2-thienylethyl)amino)-1,4-naphthoquinone [11]: Features a chloro substituent at position 2 and a thienylethylamino group at position 3. The additional methylene group in the thienyl-ethyl chain increases hydrophobicity compared to the target compound’s oxoethyl group.
Brominated and Heterocyclic Variants
- Thienylmethylamino group reduces steric bulk compared to the oxoethyl chain in the target compound .
- 2-Chloro-3-((2-furylmethyl)amino)-1,4-naphthoquinone [8]: Replaces thiophene with furan, altering electronic properties (oxygen vs. sulfur).
Vitamin K Metabolites and Menaquinones
- 2-Methyl-3-(3’-carboxymethylpropyl)-1,4-naphthoquinone [9]: A vitamin K metabolite with a carboxylated side chain, increasing polarity and facilitating renal excretion. Contrasts with the target compound’s non-polar thienyl group, which may enhance membrane permeability .
- Menaquinone-K4 (Vitamin K2) [11]: Long isoprenoid side chain (3,7,11,15-tetramethylhexadecatetraenyl) enables integration into lipid membranes. The target compound’s compact thienyl-oxoethyl group may limit lipid interactions but improve solubility .
Key Differences
| Property | Target Compound | 2-Chloro-3-((2-thienylethyl)amino)-NQ [11] | 2-Bromo-3-((2-thienylmethyl)amino)-NQ [12] | Vitamin K Metabolite (5C) [9] |
|---|---|---|---|---|
| Substituents | 2-oxo-2-(thienyl)ethyl | Chloro, thienylethylamino | Bromo, thienylmethylamino | Carboxymethylpropyl |
| Heteroatom | S (thiophene) | S | S | O (carboxyl) |
| Molecular Weight | 296.35 | ~330–340 | ~350–360 | ~300–320 |
| Polarity | Moderate (oxo + thienyl) | Low (amino + chloro) | Low (bromo + amino) | High (carboxyl) |
| Biological Activity | Proteasome inhibition (inferred) | Anticancer (redox cycling) | Not reported | Metabolic excretion |
Toxicity and Pharmacokinetics
- Toxicity: Limited data exist for thiophene-containing naphthoquinones. Related compounds show hepatotoxicity at high doses due to redox cycling and reactive oxygen species (ROS) generation .
- Metabolism : Unlike vitamin K metabolites, the thienyl-oxoethyl group may resist β-oxidation, leading to prolonged half-life .
Research Implications
The structural uniqueness of 2-methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone positions it as a candidate for:
- Proteasome Inhibition : The oxoethyl group may mimic peptide bonds, interacting with proteasome active sites .
- Anticancer Activity : Thiophene’s electron-rich structure could enhance DNA intercalation or topoisomerase inhibition .
Further studies should prioritize cytotoxicity screening (e.g., against AML cell lines ) and crystallographic analysis to resolve binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
